Methods of Synthesis
Tin arsenide can be synthesized through several methods, including:
Structure and Data
Tin arsenide crystallizes in a zinc blende structure, characterized by a face-centered cubic lattice. Each tin atom is tetrahedrally coordinated by four arsenic atoms, leading to a three-dimensional network that contributes to its semiconductor properties. The lattice parameter for tin arsenide is typically around 5.9 Å .
Reactions and Technical Details
Tin arsenide can undergo various chemical reactions, particularly when exposed to different environments:
These reactions highlight the compound's potential hazards, particularly due to the toxicity of arsine gas produced during acid reactions .
Process and Data
The mechanism of action for tin arsenide primarily relates to its electronic properties as a semiconductor. When doped with other elements, it can facilitate charge carrier movement (electrons or holes), enabling its use in electronic devices such as transistors and diodes. The band gap energy of tin arsenide is approximately 0.5 eV, which makes it suitable for infrared applications .
Physical Properties
Chemical Properties
Tin arsenide has several scientific applications, particularly in the field of electronics:
The unique properties of tin arsenide make it a valuable material in advanced technological applications, particularly where semiconductor performance is critical .
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